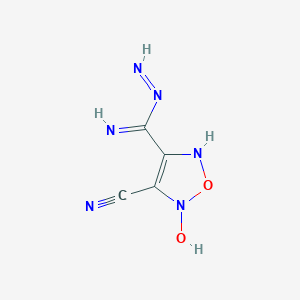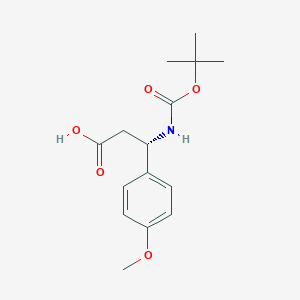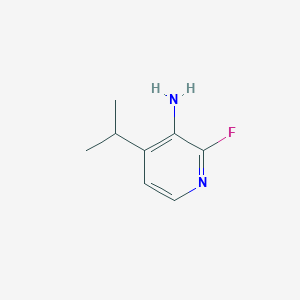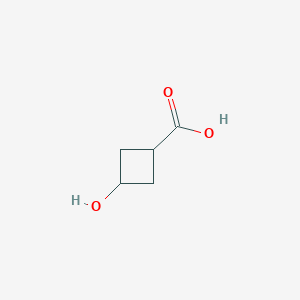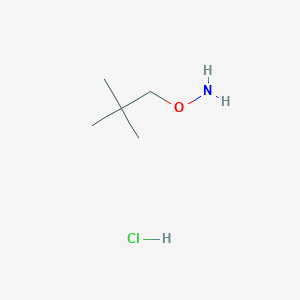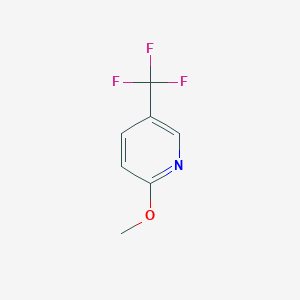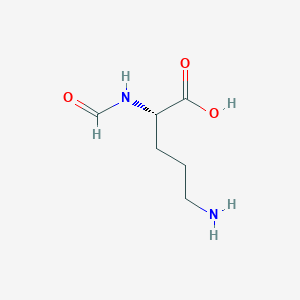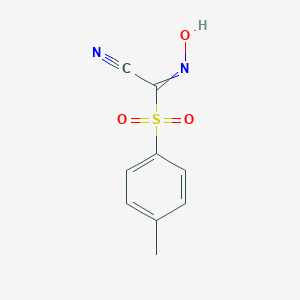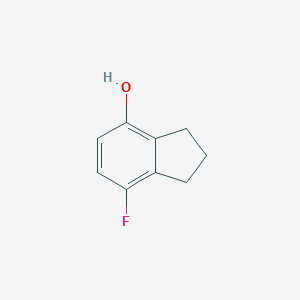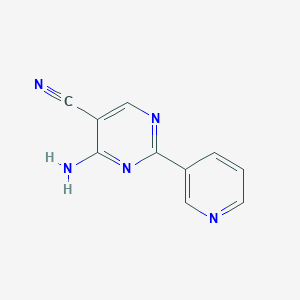
4-氨基-2-(3-吡啶基)嘧啶-5-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile is a heterocyclic compound with a molecular formula of C10H7N5. This compound is notable for its pyrimidine and pyridine rings, which are fused together, making it a valuable molecule in various scientific research fields .
科学研究应用
4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, particularly targeting the epidermal growth factor receptor (EGFR).
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new materials and pharmaceuticals
作用机制
Target of Action
The primary target of 4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation, EGFR initiates a signal transduction cascade that leads to DNA synthesis and cell proliferation.
Mode of Action
This compound has been designed as an ATP mimicking tyrosine kinase inhibitor of EGFR . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling .
Biochemical Pathways
The inhibition of EGFR by 4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile affects multiple downstream pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation . The compound’s action on these pathways can lead to cell cycle arrest and apoptosis .
Result of Action
The compound has shown moderate antiproliferative activity against various human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in these cells . Additionally, it has been found to upregulate the level of caspase-3, a key executor of apoptosis .
生化分析
Biochemical Properties
4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile has been found to interact with EGFR, a protein that plays a crucial role in cell signaling pathways . These interactions are part of the compound’s role as an ATP mimicking tyrosine kinase inhibitor .
Cellular Effects
In vitro cytotoxic activities of 4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile have been evaluated against a panel of four human tumor cell lines, namely colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . The compound has been found to induce significant apoptotic effects in these cells .
Molecular Mechanism
The mechanism of action of 4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile involves its role as an ATP mimicking tyrosine kinase inhibitor . It exerts its effects at the molecular level by binding to EGFR, inhibiting its activity, and thereby influencing cell signaling pathways .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile typically involves the reaction of 3-cyanopyridine with guanidine under specific conditions. The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, followed by heating to promote cyclization and formation of the desired product .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity in industrial settings .
化学反应分析
Types of Reactions: 4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring .
相似化合物的比较
- 4-Amino-2-(2-pyridyl)pyrimidine-5-carbonitrile
- 4-Amino-2-(4-pyridyl)pyrimidine-5-carbonitrile
- 4-Amino-2-(3-pyridyl)pyrimidine-5-carboxamide
Uniqueness: 4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activity and chemical reactivity compared to its analogs. Its ability to inhibit specific kinases makes it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
4-amino-2-pyridin-3-ylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5/c11-4-8-6-14-10(15-9(8)12)7-2-1-3-13-5-7/h1-3,5-6H,(H2,12,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPYGRCGMWLPSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C(=N2)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(15S,18S)-2,9-Dihydroxy-15-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-methoxy-6-methyl-17,21-dioxa-6-azahexacyclo[11.10.0.03,11.04,8.015,22.018,22]tricosa-1(13),2,4(8),9,11-pentaene-7,14,20,23-tetrone](/img/structure/B68589.png)
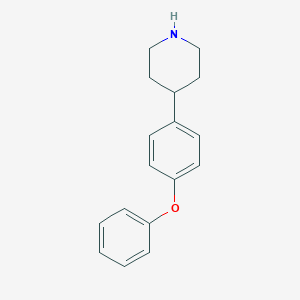
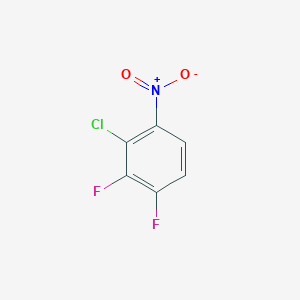
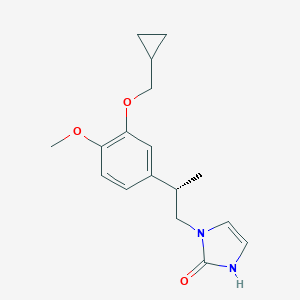
![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B68596.png)
